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Introduction

Amiselimod (MT-1303) is an orally administered, selective sphingosine-1-phosphate receptor
1 (S1P1) modulator. It is a prodrug that is converted in vivo to its active phosphate metabolite,
amiselimod-P.[1][2] Amiselimod-P acts as a functional antagonist of the S1P1 receptor on
lymphocytes.[3] This antagonism induces the internalization of S1P1 receptors, which in turn
inhibits the egress of lymphocytes from secondary lymphoid organs.[4] The resulting
sequestration of lymphocytes, particularly pathogenic T cells, in the lymph nodes prevents their
infiltration into sites of inflammation, thereby ameliorating autoimmune disease.[3][5]
Amiselimod has shown therapeutic efficacy in various murine models of autoimmune
diseases, including colitis and lupus nephritis.[3][6]

These application notes provide detailed protocols for the preparation and administration of
Amiselimod in mice for preclinical research in autoimmune disease models.

Data Presentation

Table 1: Amiselimod Dosage and Administration in Murine Autoimmune Models
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Table 2: Effect of Amiselimod on Peripheral Blood Lymphocyte Counts in Mice

. . Effect on
. Amiselimod Duration of
Mouse Strain Lymphocyte Reference
Dosage Treatment
Counts
Marked decrease
C57BL/6 0.3 mg/kg/day 3 days in CD4+ T cell [5]
count.[5]
Marked reduction
0.1 and 0.3 )
MRL/lpr 18 weeks in T cells and B [6]
mg/kg/day

cells.[6]

Experimental Protocols
Preparation of Amiselimod for Oral Administration

This protocol describes the preparation of Amiselimod for oral gavage in mice.

Materials:

e Amiselimod (MT-1303) hydrochloride
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0.5% (w/v) Hydroxypropylmethyl cellulose (HPMC) solution in sterile water

Dimethyl sulfoxide (DMSO) (for alternative preparation)

0.5% (w/v) sodium methylcellulose in sterile water (for alternative preparation)

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Analytical balance
Procedure 1 (HPMC Suspension):[4][7]

» Calculate the required amount of Amiselimod based on the desired dose (e.g., 0.1 or 0.3
mg/kg) and the number and weight of the mice to be treated. Assume a standard gavage
volume of 10 ml/kg.

» Weigh the calculated amount of Amiselimod powder and place it in a sterile microcentrifuge
tube.

e Add the appropriate volume of 0.5% HPMC solution to the tube to achieve the desired final
concentration.

» Vortex the suspension vigorously for 1-2 minutes until a homogenous suspension is formed.

« If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

Prepare the suspension fresh daily before administration.
Procedure 2 (DMSO/Methylcellulose Solution):[8]
o Dissolve Amiselimod in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).

e Calculate the volume of the DMSO stock solution needed based on the final desired dose
(e.g., 2 mg/kg).
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¢ Dilute the calculated volume of the Amiselimod-DMSO stock solution in 0.5% sodium
methylcellulose to the final administration volume.

e The final concentration of DMSO in the vehicle should be kept to a minimum. A matched
vehicle control with the same DMSO concentration should be used.

» Vortex the solution thoroughly before administration.

Induction of Chronic Colitis via Adoptive T-Cell Transfer
and Amiselimod Treatment

This protocol describes the induction of chronic colitis in SCID mice by the adoptive transfer of
CD4+CD45RBhigh T cells, a model that mimics human inflammatory bowel disease.[3][4]

Materials:
e Donor mice (e.g., BALB/c)
» Recipient immunodeficient mice (e.g., SCID)

e Reagents for T-cell isolation and purification (e.g., magnetic-activated cell sorting (MACS)
kits for CD4+ T cells and depletion of CD45RBIlow cells)

o Phosphate-buffered saline (PBS)
o Amiselimod, prepared as described above
» Vehicle control (e.g., 0.5% HPMC)
Procedure:
¢ [solation of CD4+CD45RBhigh T cells:
o Harvest spleens from donor mice and prepare a single-cell suspension.

o Isolate CD4+ T cells using a positive selection MACS Kkit.
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o Enrich for the naive T-cell population by depleting CD45RBIlow cells, resulting in a purified
CD4+CD45RBhigh T-cell population.

e Adoptive Transfer:

o Resuspend the purified CD4+CD45RBhigh T cells in sterile PBS.

o Inject approximately 4 x 105 cells intraperitoneally into each recipient SCID mouse.
e Amiselimod Administration:

o Prophylactic Treatment: Begin daily oral administration of Amiselimod (0.1 or 0.3 mg/kg)
or vehicle on the day of or one week after the cell transfer.[3][4]

o Therapeutic Treatment: Initiate daily oral administration of Amiselimod or vehicle after the
onset of clinical signs of colitis (e.g., weight loss, diarrhea), typically 2-3 weeks after cell
transfer.

e Monitoring:
o Monitor the body weight of the mice daily or every other day.

o Assess clinical signs of colitis (e.g., stool consistency, presence of blood) and calculate a
disease activity index (DAI).

o At the end of the study, collect colons for histological analysis and isolate lamina propria
lymphocytes for flow cytometric analysis of T-cell infiltration (Th1, Th17).[3]

Lupus Nephritis Model in MRL/lIpr Mice and Amiselimod
Treatment

This protocol describes the use of the MRL/lpr mouse strain, which spontaneously develops a
systemic lupus erythematosus (SLE)-like disease with severe lupus nephritis, to evaluate the
efficacy of Amiselimod.[6][9]

Materials:

e MRL/lpr mice
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Amiselimod, prepared as described above

Vehicle control (e.g., 0.5% HPMC)

Urine analysis strips for proteinuria

Reagents for measuring serum anti-dsDNA antibodies (ELISA) and blood urea nitrogen
(BUN)

Procedure:
e Animal Model:

o MRL/lpr mice spontaneously develop lupus-like symptoms. Disease onset and
progression are well-characterized.[9]

e Amiselimod Administration:

o Prophylactic Treatment: Begin daily oral administration of Amiselimod (0.1 or 0.3 mg/kg)
or vehicle to MRL/Ipr mice starting at 8 weeks of age, before the significant onset of
nephritis.[7]

o Therapeutic Treatment: Initiate daily oral administration of Amiselimod or vehicle in mice
with established nephritis (e.g., at 14-16 weeks of age with a proteinuria score of 2).[7]

e Monitoring:

o Measure proteinuria weekly using urine analysis strips.

[¢]

Monitor body weight weekly.

[e]

Collect blood samples periodically to measure serum levels of anti-double-stranded DNA
(dsDNA) antibodies and BUN.

[e]

At the end of the study, harvest kidneys for histological assessment of glomerulonephritis
and immune complex deposition.

[e]

Analyze lymphocyte populations in peripheral blood and spleen by flow cytometry.[6]
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Caption: S1P1 Receptor Signaling Pathway and Amiselimod’'s Mechanism of Action.
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Caption: General Experimental Workflow for Evaluating Amiselimod in Mouse Models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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